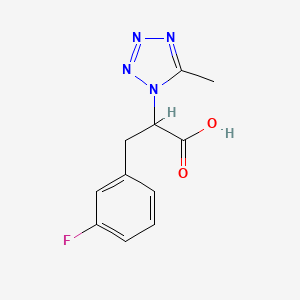

3-(3-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Radiopharmaceutical Development

The compound 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) has been developed as a PET imaging radiopharmaceutical. This compound targets the sphingosine-1 phosphate receptor 1 (S1P1), playing a significant role in multiple sclerosis and other conditions. Its synthesis and validation under cGMP conditions yielded a consistent radiochemical purity of >95%, indicating its potential for human use in investigational new drug applications (Luo et al., 2019).

Imaging Hypoxia in Tumors

O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) is a tracer synthesized for PET imaging of hypoxia, particularly in tumor tissues. Unlike previous tracers whose uptake is controlled by diffusion, [18F]FNT is designed to be transported into cells by amino acid transporters. This property makes it a significant advance in detecting hypoxic tumor tissue (Malik et al., 2012).

Fluorescence Spectral Properties

The spectral properties of Y-shaped fluorophores, including an imidazole ring with various electron-donating and electron-withdrawing groups, were examined. These fluorophores showed strong fluorescence in non-polar solvents and polymer matrices, suggesting their potential in advanced fluorescence applications (Danko et al., 2012).

Mesomorphic Properties of Chiral Benzoates

Chiral benzoates and fluorobenzoates with direct smectic C* antiferroelectric phase to isotropic phase transitions were synthesized and characterized. These compounds exhibit unique mesomorphic properties, making them valuable for applications in liquid crystal technology (Milewska et al., 2015).

Molecular Engineering for Solar Cells

Organic sensitizers with donor, electron-conducting, and anchoring groups have been molecularly engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrated high photon-to-current conversion efficiency, highlighting their potential in enhancing solar cell performance (Kim et al., 2006).

Fluorescence Imaging in Cells

3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) serves as a ratiometric fluorescent pH probe with applications in strong-acidity pH detection in living cells. Its favorable optical properties and cell membrane permeability enable it to monitor pH variations effectively within cellular environments (Nan et al., 2015).

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-2-(5-methyltetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHIYWWUHFXPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(CC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)